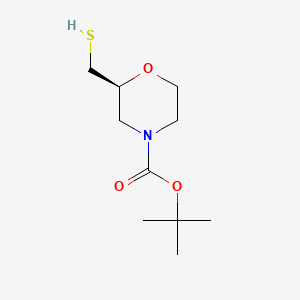

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate

Description

tert-Butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a tert-butyl ester group and a sulfanylmethyl group

Properties

Molecular Formula |

C10H19NO3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-13-8(6-11)7-15/h8,15H,4-7H2,1-3H3/t8-/m0/s1 |

InChI Key |

UVNPTRFGFZTHFV-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Esterification: The tert-butyl ester group is introduced through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like alkyl halides or amines.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring a morpholine ring and a sulfanylmethyl group, makes it a valuable building block and intermediate in synthesizing complex molecules and pharmaceuticals.

Scientific Research Applications

Chemistry: this compound serves as a building block in synthesizing complex molecules.

Biology and Medicine: This compound is a precursor in developing pharmaceuticals because its morpholine ring is a common motif in many bioactive molecules, making it a valuable intermediate in drug synthesis.

Industry: this compound is used in producing specialty chemicals and materials due to its stability and reactivity, making it suitable for various applications, including manufacturing polymers and coatings.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The major products formed from oxidation are sulfoxides and sulfones.

- Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid. Reducing agents such as lithium aluminum hydride or borane can be used. The major product formed from reduction is the corresponding carboxylic acid.

- Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like thiols or amines can be employed for substitution reactions. The major products formed are various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

tert-Butyl morpholine-4-carboxylate: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.

2-(Sulfanylmethyl)morpholine-4-carboxylate: Lacks the tert-butyl ester group, which may affect its solubility and stability.

Uniqueness:

- The presence of both the tert-butyl ester group and the sulfanylmethyl group in tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate provides a unique combination of reactivity and stability, making it a versatile compound for various applications.

Biological Activity

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is classified under morpholine derivatives, featuring a tert-butyl group and a sulfanylmethyl substituent. Its molecular formula is , with a molecular weight of 217.26 g/mol. The presence of the sulfanylmethyl group is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that morpholine derivatives possess a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific activity of this compound has been less extensively studied, but preliminary findings suggest potential applications in drug development.

Antimicrobial Activity

Several studies have reported that morpholine derivatives exhibit antimicrobial effects against various pathogens. For instance, a study highlighted that certain morpholine compounds demonstrated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Properties

Morpholine derivatives have also been investigated for their anticancer properties. A study focused on structurally similar compounds indicated that they could act as DNA alkylating agents, leading to cytotoxic effects on cancer cells. The mechanism involves the formation of adducts with DNA, disrupting replication and transcription processes .

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfanylmethyl group can enhance nucleophilicity, facilitating reactions with electrophilic sites on target biomolecules.

Case Studies and Research Findings

- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

- Cytotoxicity Assays : In vitro cytotoxicity assays against human cancer cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutic agents. The compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the morpholine ring and substituents significantly influenced the biological activity of these compounds. The presence of electron-withdrawing groups enhanced cytotoxicity, while steric hindrance affected antimicrobial potency .

Data Tables

| Biological Activity | Tested Concentration | Observed Effect |

|---|---|---|

| Antimicrobial (E. coli) | 50 µg/mL | Inhibition of growth |

| Antimicrobial (S. aureus) | 100 µg/mL | Moderate inhibition |

| Cytotoxicity (Cancer Cells) | IC50 = 25 µM | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.